N,N-Diallyl-6-chloro-2-pyrazinamine

Vue d'ensemble

Description

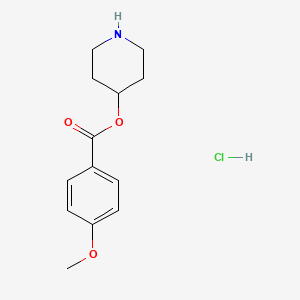

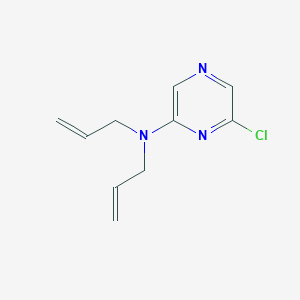

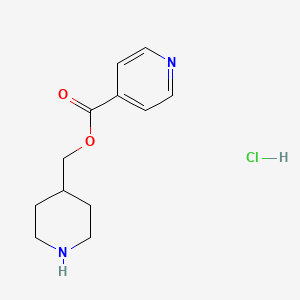

N,N-Diallyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 . It is used in scientific research due to its intriguing properties.

Molecular Structure Analysis

The molecular structure of N,N-Diallyl-6-chloro-2-pyrazinamine is defined by its molecular formula, C10H12ClN3 . The exact arrangement of these atoms and their bonds can be found in the molecule’s structural formula .Chemical Reactions Analysis

While specific chemical reactions involving N,N-Diallyl-6-chloro-2-pyrazinamine are not available, a study on N- and C-diallyl monomers in radical polymerization provides insights into potential reaction mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diallyl-6-chloro-2-pyrazinamine are defined by its molecular structure. It has a molecular weight of 209.68 . More specific properties like boiling point, melting point, and density are not available in the current resources .Applications De Recherche Scientifique

- Application : The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated .

- Methods : The study was carried out using density functional theory with B3LYP/6-311G (d) computations .

- Results : The study found that the probability of homopolymerization is the highest in C-diallyl monomers. In neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .

- Application : N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine copolymer (VEMEA) was synthesized by radical polymerization .

- Methods : The synthesis was carried out in aqueous media using ammonium persulfate as an initiator .

- Results : The viscosity of high molecular weight products was measured in aqueous 1 M NaCl solution and it was increased with increasing DADMAC amounts in the copolymer due to increasing positive charge .

Field

Field

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

- Field : Polymer Science

- Application : N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine copolymer (VEMEA) was synthesized by radical polymerization .

- Methods : The synthesis was carried out in aqueous media using ammonium persulfate as initiator .

- Results : The viscosity of high molecular weight products was measured in aqueous 1 M NaCl solution and it was increased with increasing DADMAC amounts in the copolymer due to increasing positive charge .

Propriétés

IUPAC Name |

6-chloro-N,N-bis(prop-2-enyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-8-12-7-9(11)13-10/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOHGNCHRCUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-6-chloro-2-pyrazinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)

![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)

![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)

![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)